molecular formula C11H12FNO B13957156 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one CAS No. 183194-41-4

8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Cat. No.: B13957156
CAS No.: 183194-41-4
M. Wt: 193.22 g/mol
InChI Key: ILLOZOGHEAJBHB-UHFFFAOYSA-N
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Description

8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a heterocyclic compound with the molecular formula C11H12FNO. This compound is part of the benzazepine family, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one typically involves multi-step reactions. One common method includes the acylation of 4-chloroaniline with succinic anhydride to form 4-(4-chloroaniline)-4-oxobutyric acid. This intermediate undergoes an intramolecular Friedel-Crafts reaction to yield 7-chloro-3,4-tetrahydrobenzo[b]azepine-2,5-one. Subsequent reactions, including reduction and de-ketalation, lead to the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-7-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its binding affinity to biological targets, while the methyl group influences its pharmacokinetic properties .

Properties

CAS No.

183194-41-4

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

8-fluoro-7-methyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C11H12FNO/c1-7-5-8-3-2-4-11(14)13-10(8)6-9(7)12/h5-6H,2-4H2,1H3,(H,13,14)

InChI Key

ILLOZOGHEAJBHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)NC(=O)CCC2

Origin of Product

United States

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